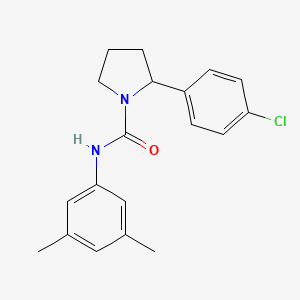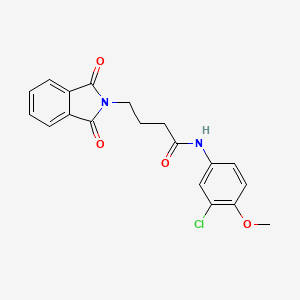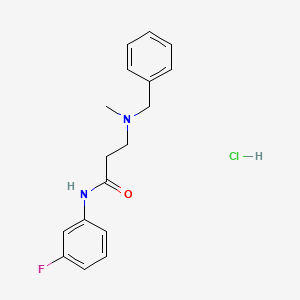
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic properties. CDP belongs to the class of pyrrolidine carboxamide compounds, which have been studied extensively for their ability to modulate various biological pathways. In
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various biological pathways, including the modulation of ion channels, neurotransmitter receptors, and enzymes. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of voltage-gated ion channels, including sodium, calcium, and potassium channels, which are involved in the regulation of neuronal excitability. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has also been shown to modulate the activity of various neurotransmitter receptors, including NMDA, AMPA, and GABA receptors, which are involved in the regulation of synaptic transmission. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, the modulation of neuronal excitability, and the regulation of synaptic transmission. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, potentially making it a useful treatment for inflammatory diseases. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects, potentially making it a useful treatment for chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is its potential therapeutic properties in a variety of areas, including neuroprotection, analgesia, and anti-inflammatory effects. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is its limited availability, as it is not currently approved for human use and is not widely available for research purposes.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective analogs of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide, which could have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide and its effects on various biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide in humans, potentially leading to its approval as a therapeutic agent.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 3,5-dimethylphenylamine to form 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)acetamide. This intermediate can then be converted to 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide through the reaction with pyrrolidine and subsequent carboxylation. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3,5-dimethylphenylhydrazine followed by the reaction with pyrrolidine and carboxylation.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of areas, including neuroprotection, analgesia, and anti-inflammatory effects. In neuroprotection, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In analgesia, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain in animal models, potentially making it a useful treatment for chronic pain conditions. In anti-inflammatory effects, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation in animal models, potentially making it a useful treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-10-14(2)12-17(11-13)21-19(23)22-9-3-4-18(22)15-5-7-16(20)8-6-15/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJFRESCLMGBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)

![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070472.png)
![N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6070481.png)

![5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6070507.png)